Chemical structure analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide
Chemical structure analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide
An In-depth Technical Guide to the Chemical Structure Analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide
Introduction
In the landscape of pharmaceutical development, the rigorous characterization of all chemical entities, from starting materials to the final active pharmaceutical ingredient (API), is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide. This compound is a critical intermediate in the synthesis of several pharmaceuticals, most notably Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers.[1] Understanding its precise chemical structure is paramount for ensuring the purity and quality of the final drug product.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural descriptions to delve into the causality behind experimental choices, grounding each technique in established scientific principles. We will explore a multi-faceted analytical approach, integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography to build a complete and unambiguous structural profile.
Compound Profile
A foundational understanding begins with the basic chemical properties of the molecule.
| Property | Value | Source |
| IUPAC Name | 4-[(4-Methylpiperazin-1-yl)methyl]benzamide | [2] |
| Molecular Formula | C13H19N3O | Derived |
| Molecular Weight | 233.31 g/mol | Derived |
| CAS Number | Not explicitly found for the amide, but related to the synthesis of Imatinib (CAS: 152459-95-5) | [3] |
| Primary Application | Intermediate in pharmaceutical synthesis | [4] |
Chapter 1: Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is the initial and indispensable technique for confirming the molecular weight and probing the molecular structure through controlled fragmentation. For a molecule like 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, which possesses basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its ability to generate protonated molecular ions [M+H]+ with high efficiency.
Expertise & Causality: The selection of ESI is deliberate. Its soft ionization mechanism minimizes in-source fragmentation, providing a clear molecular ion peak essential for confirming the compound's mass. Subsequent fragmentation via tandem mass spectrometry (MS/MS) is then used to generate structurally significant fragment ions. This two-step process (confirming mass, then fragmenting) is a self-validating system; the fragments must logically sum to the parent mass.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general approach for analyzing the compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for separating the analyte from impurities before mass analysis.
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Serially dilute this stock to a working concentration of 1 µg/mL using the initial mobile phase composition.
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Liquid Chromatography (LC):
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System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure elution and separation from any potential impurities.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
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MS1 Scan: Scan for the expected protonated molecule [M+H]+ at m/z 234.15.[2]
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MS2 Product Ion Scan: Isolate the precursor ion (m/z 234.15) and fragment it using collision-induced dissociation (CID). Acquire the spectrum of the resulting fragment ions.
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Data Interpretation and Fragmentation Pathway
The protonated molecule [M+H]+ is expected at an m/z of approximately 234.15.[2] The fragmentation pattern in the MS/MS spectrum provides a structural fingerprint. The most labile bonds, typically benzylic C-N bonds and amide bonds, are expected to cleave first.
A plausible fragmentation pathway is outlined below. The cleavage of the benzylic bond is a common and energetically favorable fragmentation route, leading to the formation of a stable, resonance-delocalized piperazine-containing cation.
Caption: Labeled protons on 4-[(4-Methylpiperazin-1-yl)methyl]benzamide for NMR assignment.
Table of ¹H NMR Assignments (600 MHz, DMSO-d6):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | 7.82 | Doublet | 2H | Aromatic protons ortho to the amide group |
| H-b | 7.35 | Doublet | 2H | Aromatic protons meta to the amide group |
| H-c | 3.49 | Singlet | 2H | Benzylic methylene protons (-CH₂-) |
| H-d, H-e | 2.34 | Singlet (broad) | 8H | Piperazine ring methylene protons |
| H-f | 2.14 | Singlet | 3H | N-Methyl protons (-CH₃) |
| H-g | 7.93, 7.31 | Singlet (broad) | 2H | Amide protons (-CONH₂) |
Note: The published data shows a broad singlet for all 8 piperazine protons, suggesting rapid conformational exchange at the measurement temperature. The two distinct signals for the amide protons indicate hindered rotation around the C-N bond. [2]
Chapter 3: X-ray Crystallography for Definitive 3D Structure
For an unequivocal determination of the three-dimensional structure, including stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the gold standard.
Expertise & Causality: This technique provides the absolute structure, resolving any ambiguities from spectroscopic methods. The resulting crystal structure reveals precise bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. This information is invaluable for understanding the compound's physical properties (e.g., solubility, melting point) and for computational modeling studies. While a crystal structure for the title compound is not publicly available, the methodology for the closely related Imatinib free base provides an authoritative template for the experimental approach. [5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: The primary challenge is growing single crystals of sufficient size and quality. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, dimethylformamide). [1][7]2. Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern. [5]3. Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The atomic positions are determined from this map (structure solution) and then optimized to best fit the experimental data (structure refinement). [5]
Anticipated Structural Features
Based on the crystal structure of the related Imatinib free base, we can anticipate key structural features: [5][6]* Conformation: The molecule will likely adopt an extended conformation.
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Hydrogen Bonding: The primary amide group (-CONH₂) is a strong hydrogen bond donor and acceptor. It is expected to form intermolecular hydrogen bonds, potentially with the nitrogen atoms of the piperazine ring or the amide oxygen of neighboring molecules, creating chains or networks in the crystal lattice.
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Piperazine Conformation: The piperazine ring will adopt a stable chair conformation.
Chapter 4: An Integrated Analytical Workflow
No single technique provides all the necessary information. A robust structural elucidation relies on the logical integration of data from multiple orthogonal techniques. This workflow ensures a self-validating and comprehensive analysis.
Caption: A logical workflow for the comprehensive structural analysis of a pharmaceutical intermediate.
Conclusion
The structural analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide is a critical step in the quality control of Imatinib synthesis. This guide has detailed an integrated, multi-technique approach that provides a high degree of confidence in the compound's identity, purity, and structure. By combining the molecular weight and fragmentation data from mass spectrometry, the detailed connectivity map from NMR spectroscopy, and the definitive 3D structure from X-ray crystallography, researchers and drug development professionals can build a complete and unambiguous molecular blueprint. This rigorous analytical foundation is essential for ensuring the quality and safety of life-saving therapeutics.
References
-
Pharmaffiliates. 3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. [Link]
-
Korlyukov, A. A., Dorovatovskii, P. V., & Vologzhanina, A. V. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461. [Link]
-
ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. [Link]
-
PubChem. Imatinib. [Link]
- Google Patents. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
-
Veeprho. Methyl 4-[(4-Methylpiperazin-1-yl)methyl]benzoate | CAS 314268-40-1. [Link]
- Google Patents. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
- Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Molkem. 4-[(4-METHYLPIPERAZIN-1-YL) METHYL]-N-[4-METHYL-3-[(4-PYRIDIN-3-YL PYRIMIDIN-2-YL) AMINO]-PHENYL]-BENZAMIDE | Intermediate of Imatinib. [Link]
-
The Royal Society of Chemistry. d1nj03041h1.pdf. [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
-
PMC. 4-(4-Carboxybenzyl)-1-methylpiperazin-1-ium picrate. [Link]
-
ResearchGate. (PDF) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]
-
ResearchGate. ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).. [Link]
-
Pharmaffiliates. N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]
-
Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
-
NIST. Benzamide, 4-methyl-. [Link]
-
Amanote Research. (PDF) The X-Ray Crystal Structure of 4-D. [Link]
-
ResearchGate. 4-(4-Carboxybenzyl)-1-methylpiperazin-1-ium picrate. [Link]
-
Arkivoc. Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
Masaryk University. 1-Alkyl-1-methylpiperazine-1,4-diium Salts. [Link]1-Alkyl-1-methylpiperazine-1_4-diium_Salts.pdf)
Sources
- 1. 4-(4-Carboxybenzyl)-1-methylpiperazin-1-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide - Google Patents [patents.google.com]
- 3. Imatinib - PubChem Compound - NCBI [ncbi.nlm.nih.gov]
- 4. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
